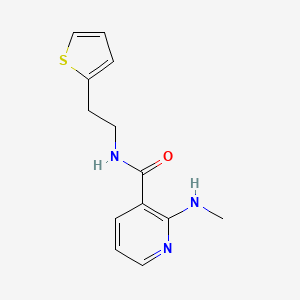![molecular formula C12H17N3O2 B7554672 [6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone (referred to as MAP-4) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAP-4 is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism.
作用机制
MAP-4 is a selective inhibitor of PKB, which is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. PKB is activated by various growth factors and cytokines, and it phosphorylates downstream targets that regulate cell growth, survival, and metabolism. MAP-4 binds to the ATP-binding site of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of PKB by MAP-4 has several biochemical and physiological effects. In cancer cells, the inhibition of PKB by MAP-4 induces apoptosis and inhibits cell proliferation. In diabetes, the inhibition of PKB by MAP-4 improves insulin sensitivity and glucose uptake. In neurodegenerative diseases, the inhibition of PKB by MAP-4 promotes neuronal survival and function.
实验室实验的优点和局限性
One of the advantages of using MAP-4 in lab experiments is its high selectivity for PKB, which minimizes off-target effects. Additionally, MAP-4 has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, one of the limitations of using MAP-4 is its potential toxicity, as PKB plays a crucial role in many physiological processes. Therefore, careful dosing and monitoring are required to minimize toxicity.
未来方向
There are several future directions for the study of MAP-4. One direction is the development of more potent and selective inhibitors of PKB. Another direction is the study of the combination of MAP-4 with other anticancer drugs to improve efficacy. Additionally, the study of the effects of MAP-4 on other physiological processes, such as inflammation and immune function, could provide insights into its potential applications in other fields. Finally, the development of MAP-4 as a therapeutic agent for cancer, diabetes, and neurodegenerative diseases requires further preclinical and clinical studies to determine its safety and efficacy.
Conclusion:
MAP-4 is a potent and selective inhibitor of PKB, which has potential applications in cancer research, diabetes, and neurodegenerative diseases. Its well-defined mechanism of action and high selectivity make it a valuable tool in scientific research. However, its potential toxicity requires careful dosing and monitoring. Further studies are needed to determine its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of MAP-4 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 3-chloro-6-nitropyridine with methylamine to form 6-(methylamino)pyridine-3-amine. The second step involves the reaction of 6-(methylamino)pyridine-3-amine with 3-methylmorpholine-4-carbaldehyde to form [6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone. The final product is obtained after purification using column chromatography.
科学研究应用
MAP-4 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of MAP-4 is in cancer research. PKB is overexpressed in many types of cancer, and its inhibition by MAP-4 has been shown to induce apoptosis (programmed cell death) of cancer cells. MAP-4 has also been studied for its potential use in treating diabetes, as PKB plays a crucial role in insulin signaling. Additionally, MAP-4 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as PKB is involved in neuronal survival and function.
属性
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-8-17-6-5-15(9)12(16)10-3-4-11(13-2)14-7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKCKPUKGIITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN=C(C=C2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)

![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)
![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)